MK886 sodium

Description

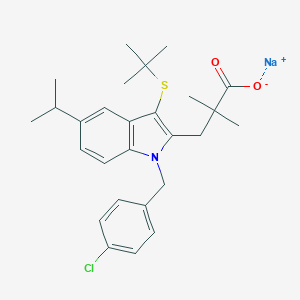

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNCIYNCWVGEKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040551 | |

| Record name | MK 886 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118427-55-7 | |

| Record name | MK886 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118427557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 886 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK886 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNR27O326B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of MK886

Executive Summary

MK886 is a cornerstone pharmacological tool for investigating the leukotriene biosynthetic pathway. Its mechanism of action is precise and indirect. Rather than inhibiting the 5-lipoxygenase (5-LOX) enzyme directly, MK886 targets the 5-lipoxygenase-activating protein (FLAP), an essential scaffold and substrate-transfer protein located in the nuclear membrane.[1] In stimulated cells, 5-LOX translocates from the cytosol to the nuclear membrane to form a complex with FLAP, which is a prerequisite for the efficient conversion of arachidonic acid into pro-inflammatory leukotrienes.[2][3] MK886 functions by binding to FLAP, thereby preventing the crucial association between 5-LOX and FLAP. This action blocks the entire downstream cascade of leukotriene synthesis.[2] This guide provides an in-depth exploration of this mechanism, detailing the experimental protocols required to validate its activity and specificity in vitro.

Introduction: The 5-Lipoxygenase Pathway and the Role of FLAP

Leukotrienes are a class of potent lipid mediators derived from arachidonic acid (AA) that play a central role in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). In a resting cell, 5-LOX resides in the cytosol. Upon cellular activation by various stimuli (e.g., calcium ionophores, platelet-activating factor), intracellular calcium levels rise, triggering the translocation of 5-LOX to the nuclear envelope.[2]

This translocation event is the critical checkpoint for leukotriene synthesis. At the nuclear membrane, 5-LOX must interact with the 5-lipoxygenase-activating protein (FLAP).[1] FLAP, a trimeric integral membrane protein, is not an enzyme itself but functions as an essential anchor and transfer protein.[4] It binds arachidonic acid released from the membrane by phospholipase A2 and presents it to the active site of 5-LOX.[4] This concerted action is necessary for the efficient synthesis of the unstable intermediate, leukotriene A4 (LTA4), which is subsequently converted to LTB4 or the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[4]

Given its indispensable role, FLAP presents an attractive target for inhibiting the entire leukotriene pathway. MK886 was identified as a potent leukotriene biosynthesis inhibitor that, crucially, showed no activity against 5-LOX in cell-free preparations, leading to the discovery of FLAP as its molecular target.[1][2]

The Core Mechanism: Allosteric Inhibition via FLAP Binding

The defining characteristic of MK886's mechanism is its indirect inhibition of 5-LOX activity. It does not bind to the enzyme's active site but rather prevents the enzyme from accessing its substrate in a productive manner within the intact cell.

-

Cellular Activation: A stimulus (e.g., ionophore A23187) induces a calcium influx, initiating the activation cascade.

-

5-LOX Translocation: Cytosolic 5-LOX translocates to the nuclear membrane.[2]

-

MK886 Binds FLAP: MK886 intercalates between the monomers of the FLAP trimer within the nuclear membrane, inducing a conformational change or sterically hindering the 5-LOX docking site.[4]

-

Complex Formation is Blocked: The presence of MK886 bound to FLAP prevents the physical association of the translocated 5-LOX with FLAP.[2][3]

-

Leukotriene Synthesis is Halted: Without docking to FLAP, 5-LOX cannot efficiently receive arachidonic acid. This prevents the synthesis of LTA4 and all subsequent leukotrienes.[2][3]

This mechanism explains why MK886 is highly potent in whole-cell assays but inactive in cell-free assays using purified 5-LOX, as the latter lack the essential FLAP component.[2]

Key In Vitro Methodologies for Characterization

A multi-assay approach is essential to fully elucidate and confirm the mechanism of action of MK886. The following protocols represent a self-validating system, where each experiment addresses a specific aspect of the proposed mechanism.

Protocol 1: Cellular Leukotriene Biosynthesis Assay

Causality: This is the definitive functional assay. It measures the end-result of the signaling cascade—leukotriene production—in a physiologically relevant intact cell system. It establishes the compound's potency (IC50) for inhibiting the complete pathway.

Methodology (Human Polymorphonuclear Leukocytes - PMNLs):

-

Cell Isolation: Isolate PMNLs from fresh human blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.

-

Pre-incubation: Resuspend PMNLs in a suitable buffer (e.g., HBSS) and pre-incubate with various concentrations of MK886 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187 (final concentration ~2.5 µM), and incubate for 10 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding ice-cold methanol and an internal standard (e.g., PGB2) to precipitate proteins.

-

Extraction: Centrifuge to pellet the protein. Extract the leukotrienes from the supernatant using solid-phase extraction columns.

-

Quantification: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify LTB4 and its metabolites, or use a specific LTB4 ELISA kit.[5][6]

-

Data Analysis: Calculate the percent inhibition of LTB4 synthesis at each MK886 concentration relative to the vehicle control. Determine the IC50 value by non-linear regression analysis.

Table 1: Representative Inhibitory Potency of MK886 in Cellular Assays

| Cell Type | Stimulus | Measured Product | IC50 (nM) | Reference |

|---|---|---|---|---|

| Human Neutrophils | A23187 | LTB4 & 5-HETE | 10 - 14 | [5][6] |

| Human Eosinophils | A23187 | 5-LOX Products | ~1 | [5] |

| Human Monocytes | A23187 | 5-LOX Products | ~13 |[5] |

Protocol 2: Radioligand FLAP Binding Assay

Causality: This biochemical assay directly validates FLAP as the molecular target. By measuring the displacement of a radiolabeled ligand that is known to bind to FLAP, it confirms direct physical interaction and allows for the determination of binding affinity (Ki).

Methodology:

-

Membrane Preparation: Prepare membranes from cells endogenously expressing FLAP (e.g., human neutrophils) or from a cell line engineered to overexpress FLAP. Homogenize cells and isolate the membrane fraction by ultracentrifugation.[7]

-

Binding Reaction: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886), and a range of concentrations of unlabeled MK886 (for homologous competition) or other test compounds.[7][8]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the unbound ligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove non-specific binding.[7]

-

Detection: Place the filters in scintillation vials with scintillation fluid and quantify the retained radioactivity using a scintillation counter.[7]

-

Data Analysis: Determine the concentration of MK886 that inhibits 50% of the specific binding of the radioligand (IC50). Specific binding is defined as the difference between total binding (no competitor) and non-specific binding (excess unlabeled ligand). The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Cell-Free 5-LOX Activity Assay

Methodology:

-

Enzyme Source: Use purified recombinant human 5-LOX or a high-speed supernatant (cytosolic fraction) from homogenized leukocytes, which contains 5-LOX but lacks the membrane-bound FLAP.[2]

-

Assay Reaction: In a UV-transparent cuvette, prepare an assay buffer containing co-factors for 5-LOX activity (e.g., ATP, CaCl2, phosphatidylcholine).

-

Pre-incubation: Add MK886 or a known direct 5-LOX inhibitor (positive control) to the buffer and enzyme solution.

-

Initiation & Detection: Initiate the reaction by adding the substrate, arachidonic acid. Monitor the formation of conjugated dienes (a characteristic of lipoxygenase activity) by measuring the increase in absorbance at 234 nm with a spectrophotometer.[9]

-

Data Analysis: Compare the rate of reaction in the presence of MK886 to the vehicle control. The expected result is that MK886 will show no significant inhibition of enzymatic activity, whereas the direct inhibitor will be potent.[2]

Specificity and Off-Target Considerations

While the primary mechanism of MK886 at nanomolar concentrations is the inhibition of FLAP, it is crucial for researchers to be aware of potential off-target effects, which are typically observed at higher, micromolar concentrations. A comprehensive study should always include dose-response curves to distinguish between the high-potency on-target effect and lower-potency off-target activities.

-

Apoptosis Induction: At concentrations significantly higher (~100-fold) than those required to inhibit leukotriene synthesis, MK886 has been shown to induce apoptosis in some cell lines, an effect that can be independent of FLAP expression.[10][11]

-

Cyclooxygenase-1 (COX-1) Inhibition: MK886 has been reported to inhibit COX-1 activity, which could affect prostaglandin synthesis and platelet aggregation.[12]

-

DNA Polymerase Inhibition: Studies have identified MK886 as an inhibitor of certain human DNA polymerases.[13][14]

-

Mitochondrial Effects: At micromolar concentrations, MK886 can directly affect mitochondrial function, including respiration and permeability transition pore opening.[15]

These findings do not detract from the utility of MK886 as a specific FLAP inhibitor but highlight the importance of using it at the appropriate low nanomolar concentrations to selectively probe the leukotriene pathway.

Conclusion

The in vitro mechanism of action of MK886 is a classic example of targeting a protein-protein interaction rather than an enzyme's active site. By binding to the 5-lipoxygenase-activating protein (FLAP), it effectively prevents the formation of the productive 5-LOX/FLAP complex required for leukotriene synthesis in intact cells. This mechanism is characterized by high potency in cellular assays and a lack of activity in cell-free enzymatic assays. A rigorous experimental approach, combining functional cellular assays, direct binding studies, and negative control experiments, is essential to fully and accurately characterize the activity of MK886 and similar FLAP inhibitors.

References

-

Rouzer, C. A., Ford-Hutchinson, A. W., Morton, H. E., & Gillard, J. W. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442. [Link]

-

Pence, M. G., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 8(2), e56943. [Link]

-

d'Emmanuele di Villa Bianca, R., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(1), 186-194. [Link]

-

d'Emmanuele di Villa Bianca, R., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(1), 186-94. [Link]

-

Gillard, J., et al. (1989). L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 67(5), 456-464. [Link]

-

Datta, K., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Biochemical Journal, 340(Pt 2), 371-375. [Link]

-

Ménard, L., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 15-20. [Link]

-

Ménard, L., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 15-20. [Link]

-

Kovalevich, J., et al. (2021). Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology. ACS Chemical Neuroscience, 12(15), 2823-2837. [Link]

-

Gerstmeier, J., et al. (2019). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FASEB Journal, 33(10), 11413-11424. [Link]

-

Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 432(2), 143-146. [Link]

-

Wei, D., et al. (2013). Development of a new colorimetric assay for lipoxygenase activity. Analytical Biochemistry, 441(2), 154-159. [Link]

-

Aiello, R. J., et al. (2008). Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. Atherosclerosis, 197(1), 173-180. [Link]

-

Campbell, W. B., et al. (1998). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. British Journal of Pharmacology, 123(4), 722-730. [Link]

-

Reddy, A. S., et al. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 19-22. [Link]

-

Evans, J. F., et al. (2008). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 29(2), 72-78. [Link]

-

Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate. [Link]

-

Datta, K., et al. (1999). The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. Biochemical Journal, 340(2), 371-375. [Link]

-

Creative BioMart. Lipoxygenase Activity Assay Kit (Fluorometric). Creative BioMart. [Link]

-

Dreis, C., et al. (2020). Discovery of Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors by Exploiting a Multistep Virtual Screening Protocol. Journal of Medicinal Chemistry, 63(10), 5262-5282. [Link]

-

Ali, B., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]

-

Daud, M. N. H., et al. (2018). In Vitro 5-Lipoxygenase Inhibiting Activity of Selected Malaysian Plants and Isolation of Constituents. Advances in Applied Chemistry & Biochemistry. [Link]

-

Pence, M. G., et al. (2013). The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PLoS One, 8(2), e56943. [Link]

-

Sestili, P., et al. (2005). Mitochondria are direct targets of the lipoxygenase inhibitor MK886 - A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. ResearchGate. [Link]

-

Petronilli, V., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 84-90. [Link]

-

Sestili, P., et al. (2005). Mitochondria are direct targets of the lipoxygenase inhibitor MK886--a strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. The FEBS journal, 272(16), 4220–4234. [Link]

-

Criddle, D. N., et al. (2020). Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology. International Journal of Molecular Sciences, 21(3), 748. [Link]

-

Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

Sources

- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Biological Activity of MK-886 Sodium Salt: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of MK-886 sodium salt, a pivotal tool in biomedical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a comprehensive understanding of MK-886's mechanism of action, its application in various research contexts, and practical guidance for its use in experimental settings. Our narrative is built on the pillars of scientific integrity, providing a causal understanding of experimental choices and ensuring that the described protocols are robust and self-validating.

Introduction: Unveiling MK-886

MK-886, also known as L-663,536, is a potent and orally active inhibitor of leukotriene biosynthesis.[1][2] It is widely recognized for its high affinity and selectivity for the 5-lipoxygenase-activating protein (FLAP).[3] This interaction forms the cornerstone of its primary biological activity: the suppression of the synthesis of leukotrienes, a class of pro-inflammatory lipid mediators implicated in a multitude of physiological and pathological processes.[4][5] The sodium salt form of MK-886 enhances its solubility, facilitating its use in a variety of experimental models.[6][7]

Initially developed for its potential therapeutic applications in inflammatory diseases such as asthma[8][9], the utility of MK-886 has expanded significantly. It now serves as a critical chemical probe to investigate the roles of the 5-lipoxygenase (5-LOX) pathway in diverse fields including cardiovascular disease, cancer biology, and neuroinflammation.[10][11][12] Understanding the nuances of its biological activity is therefore paramount for the accurate design and interpretation of experiments utilizing this compound.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase-Activating Protein (FLAP)

The defining biological activity of MK-886 is its function as a non-competitive inhibitor of the 5-lipoxygenase-activating protein (FLAP).[13][14] FLAP is an integral nuclear membrane protein that plays an indispensable role in the biosynthesis of leukotrienes.[3]

The Leukotriene Biosynthesis Pathway

Leukotriene synthesis is initiated by the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. In the presence of cellular activation and an increase in intracellular calcium, 5-lipoxygenase (5-LOX) translocates from the cytosol to the nuclear membrane.[15] Here, FLAP binds to arachidonic acid and presents it to 5-LOX, a crucial step for the subsequent enzymatic conversion of arachidonic acid into the unstable epoxide, leukotriene A4 (LTA4).[14] LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4][16]

MK-886's Point of Intervention

MK-886 exerts its inhibitory effect by binding directly to FLAP, thereby preventing the association of 5-LOX with the nuclear membrane and the subsequent transfer of arachidonic acid.[14][15] This action effectively halts the entire downstream cascade of leukotriene production. It is crucial to note that MK-886 does not directly inhibit the 5-LOX enzyme itself in cell-free systems.[15] This specificity for FLAP makes MK-886 an invaluable tool for dissecting the specific role of this protein in cellular processes.

Figure 1: Mechanism of action of MK-886 in the leukotriene biosynthesis pathway.

Downstream Biological Consequences of FLAP Inhibition

The inhibition of FLAP by MK-886 and the subsequent reduction in leukotriene production have profound biological consequences, primarily related to the modulation of inflammatory responses.

Attenuation of Inflammation

Leukotrienes are potent mediators of inflammation.[16][17] LTB4 is a powerful chemoattractant for neutrophils, while cysteinyl leukotrienes increase vascular permeability, leading to edema, and cause smooth muscle contraction, a key feature of asthma.[17][18] By blocking the synthesis of these molecules, MK-886 effectively dampens the inflammatory cascade. This has been demonstrated in various preclinical models, including:

-

Asthma and Allergic Rhinitis: MK-886 has been shown to inhibit allergen-induced early and late asthmatic reactions in human subjects.[8]

-

Atherosclerosis: By inhibiting FLAP, MK-886 has been found to reduce the development of atherosclerosis in animal models, likely by decreasing macrophage content and increasing plaque stability.[10]

-

Endotoxic Shock: In a rabbit model of endotoxic shock, MK-886 attenuated hypotension and partially reversed impaired vascular responsiveness.[19]

Anti-Cancer and Pro-Apoptotic Effects

Emerging research has highlighted a role for the 5-LOX pathway in cancer progression.[20][21] Leukotrienes can promote cell proliferation, survival, and angiogenesis. Consequently, MK-886 has demonstrated anti-cancer potential in several studies.

-

In prostate and pancreatic cancer cell lines, MK-886 treatment led to reduced cell growth and induced apoptosis.[21]

-

The combination of MK-886 with other agents, such as the COX-2 inhibitor celecoxib, has shown synergistic anti-tumor effects in colon cancer cells.[22]

It is important to note that some studies suggest that the pro-apoptotic effects of MK-886 at higher concentrations may be independent of its action on FLAP and could be related to off-target effects.[23]

Off-Target Activities and Considerations for Experimental Design

While MK-886 is a selective FLAP inhibitor, it is essential for researchers to be aware of its potential off-target effects, particularly at higher concentrations, to ensure accurate data interpretation.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Antagonism: MK-886 has been identified as a non-competitive antagonist of PPARα.[1][13] This interaction can influence lipid metabolism and gene expression, which may be a confounding factor in studies unrelated to the leukotriene pathway.

-

Cyclooxygenase (COX) Inhibition: Some studies have reported that MK-886 can inhibit COX-1 activity, which could affect prostaglandin and thromboxane synthesis and suppress platelet aggregation.[11][24] Its effect on COX-2 is reported to be less pronounced.[11][24]

-

DNA Polymerase Inhibition: A recent study has shown that MK-886 can act as a general inhibitor of DNA polymerase activity, with a particular potency against human DNA polymerase iota.[25]

Experimental Causality: When designing experiments with MK-886, it is crucial to include appropriate controls to dissect the observed effects. For instance, to confirm that a biological outcome is due to FLAP inhibition, one could attempt to rescue the phenotype by adding exogenous leukotrienes. Furthermore, using a structurally distinct FLAP inhibitor can help validate that the observed effects are not due to an off-target activity unique to MK-886's chemical scaffold.[26][27]

Quantitative Data Summary

The following table summarizes key quantitative data for MK-886 sodium salt, providing a quick reference for its potency in various systems.

| Parameter | Value | Cell/System | Reference |

| FLAP IC₅₀ | 30 nM | - | [1][13] |

| Leukotriene Biosynthesis IC₅₀ | 3 nM | Intact Leukocytes | [1][13] |

| Leukotriene Biosynthesis IC₅₀ | 1.1 µM | Human Whole Blood | [1][13] |

| COX-1 IC₅₀ | 8 µM | Isolated Enzyme | [11][24] |

| COX-2 IC₅₀ | 58 µM | Isolated Enzyme | [11][24] |

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a common experiment to assess the biological activity of MK-886: a cell-based leukotriene biosynthesis assay. This protocol is designed to be a self-validating system.

Cell-Based Leukotriene B4 (LTB4) Biosynthesis Inhibition Assay

Objective: To determine the potency of MK-886 in inhibiting the production of LTB4 in stimulated human polymorphonuclear leukocytes (PMNs).

Materials:

-

MK-886 sodium salt (stored at -20°C)[6]

-

Human Polymorphonuclear Leukocytes (PMNs), freshly isolated

-

Hank's Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

Calcium Ionophore (e.g., A23187)

-

DMSO (for stock solution)

-

LTB4 ELISA Kit or LC-MS/MS system for quantification[28][29]

-

96-well cell culture plates

Workflow Diagram:

Figure 2: Experimental workflow for an LTB4 biosynthesis inhibition assay.

Step-by-Step Methodology:

-

Preparation of MK-886 Stock Solution: Prepare a high-concentration stock solution of MK-886 sodium salt in DMSO. For example, a 10 mM stock. Store at -20°C. Subsequent dilutions should be made in the assay buffer (HBSS with calcium).

-

Isolation of Human PMNs: Isolate PMNs from fresh human blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Plating and Pre-incubation: Resuspend the isolated PMNs in HBSS containing calcium and magnesium at a concentration of 1-5 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate. Add varying concentrations of MK-886 (e.g., from 0.1 nM to 1 µM) or vehicle (DMSO, ensuring the final concentration does not exceed 0.1%) to the wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation of LTB4 Production: Add a calcium ionophore (e.g., A23187 at a final concentration of 1-5 µM) to each well to stimulate LTB4 synthesis. Incubate for 5-15 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the plate on ice and adding a suitable stop solution if required by the quantification method (e.g., a solution containing a direct 5-LOX inhibitor to prevent further synthesis during sample processing).

-

Sample Preparation for Quantification: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant, which contains the secreted LTB4.

-

Quantification of LTB4: Measure the concentration of LTB4 in the supernatant using a validated LTB4 ELISA kit according to the manufacturer's instructions or by a sensitive and specific method like LC-MS/MS.[30][31][32]

-

Data Analysis: Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the logarithm of the MK-886 concentration. Calculate the IC₅₀ value, which is the concentration of MK-886 that causes 50% inhibition of LTB4 production.

Self-Validation and Controls:

-

Positive Control: Wells with cells and vehicle, stimulated with calcium ionophore, to determine the maximum LTB4 production.

-

Negative Control: Wells with cells and vehicle, without calcium ionophore stimulation, to measure basal LTB4 levels.

-

Vehicle Control: To ensure that the solvent (DMSO) does not affect LTB4 production.

-

To confirm the specificity of the assay, a known direct 5-LOX inhibitor can be run in parallel.

Conclusion

MK-886 sodium salt is a powerful and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), making it an indispensable tool for investigating the biological roles of the leukotriene pathway. Its ability to potently suppress leukotriene biosynthesis has provided significant insights into the pathophysiology of inflammatory diseases, cancer, and cardiovascular disorders. However, a thorough understanding of its mechanism of action, coupled with an awareness of its potential off-target effects, is critical for the rigorous design and interpretation of experimental data. By following well-controlled and validated protocols, researchers can continue to leverage the unique properties of MK-886 to unravel complex biological processes and identify novel therapeutic targets.

References

-

MK-886 (L 663536) | FLAP Inhibitor. MedchemExpress.com.

-

Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. PubMed.

-

MK-886 FLAP inhibitor. Selleck Chemicals.

-

The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. Biochemical Journal.

-

Biochemical activity, pharmacokinetics, and tolerability of MK-886, a leukotriene biosynthesis inhibitor, in humans. PubMed.

-

FLAP (inhibitors, antagonists, agonists). ProbeChem.com.

-

Lipoxygenase and Leukotriene Pathways: Biochemistry, Biology, and Roles in Disease. ACS Publications.

-

MK-886 sodium salt (L 663536 sodium salt) | FLAP Inhibitor. MedchemExpress.com.

-

What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. PubMed.

-

Leukotrienes: Function & Associated Diseases. SelfHacked.

-

Leukotriene pathway genetics and pharmacogenetics in allergy. PubMed.

-

Leukotriene modifiers pathway, Pharmacodynamics. ClinPGx.

-

Leukotriene. Wikipedia.

-

Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis. PubMed.

-

BIOCHEMICAL-ACTIVITY, PHARMACOKINETICS, AND TOLERABILITY OF MK-886, A LEUKOTRIENE BIOSYNTHESIS INHIBITOR, IN HUMANS. Lirias - KU Leuven.

-

Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock. PubMed.

-

Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. PubMed.

-

MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. PubMed.

-

MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate.

-

Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked. MDPI.

-

Leukotriene biosynthetic enzymes as therapeutic targets. PMC - PubMed Central.

-

Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. PubMed.

-

Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. PubMed.

-

Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins. PubMed.

-

MK-886. Wikipedia.

-

5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. Scholars@Duke publication.

-

The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PMC - PubMed Central.

-

Cross-Talk between Cancer Cells and the Tumour Microenvironment: The Role of the 5-Lipoxygenase Pathway. MDPI.

-

Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. PMC - NIH.

-

Proteasomal Stimulation by MK886 and Its Derivatives Can Rescue Tau-Induced Neurite Pathology. PubMed Central.

-

(PDF) 5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. ResearchGate.

-

Inhibition of 5-lipoxygenase by MK886 augments the antitumor activity of celecoxib in human colon cancer cells. AACR Journals.

-

MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed.

-

MK-886 (sodium salt) (CAS Number: 118427-55-7). Cayman Chemical.

-

Measurement of leukotrienes in humans. PubMed.

-

Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. PubMed.

-

3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Science Publishing.

-

MK 886 sodium salt. BioGems.

-

MK-886 sodium salt | CAS# 118427-55-7 | Leukotriene biosynthesis inhibitor. MedKoo.

-

Regulation of the production and action of leukotrienes by MK-571 and MK-886. PubMed.

-

Diurnal variation of urinary leukotriene E4 and histamine excretion rates in normal subjects and patients with mild-to-moderate asthma. PubMed.

-

MK 886 sodium salt. BioGems.

-

Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. PMC - NIH.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-gems.com [bio-gems.com]

- 3. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ClinPGx [clinpgx.org]

- 6. caymanchem.com [caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the production and action of leukotrienes by MK-571 and MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. MK-886 - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selfhacked.com [selfhacked.com]

- 17. Leukotriene - Wikipedia [en.wikipedia.org]

- 18. Leukotriene pathway genetics and pharmacogenetics in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of MK-886, a leukotriene biosynthesis inhibitor, in a rabbit model of endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. portlandpress.com [portlandpress.com]

- 24. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Scholars@Duke publication: 5-Lipoxygenase-activating protein is the target of a quinoline class of leukotriene synthesis inhibitors. [scholars.duke.edu]

- 27. researchgate.net [researchgate.net]

- 28. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Measurement of leukotrienes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Diurnal variation of urinary leukotriene E4 and histamine excretion rates in normal subjects and patients with mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Therapeutic Strategy: An In-depth Technical Guide to the Early Research on MK-886 and Leukotriene Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the pivotal early research surrounding MK-886, a compound that fundamentally altered the understanding of leukotriene biosynthesis and paved the way for a new class of anti-inflammatory therapeutics. We will delve into the scientific rationale and experimental designs that led to the discovery of MK-886's unique mechanism of action, not as a direct enzyme inhibitor, but as a disruptor of a critical protein-protein interaction necessary for leukotriene synthesis. This guide will dissect the key in vitro and in vivo methodologies that were instrumental in characterizing MK-886 and its target, the 5-Lipoxygenase-Activating Protein (FLAP). By presenting detailed protocols and the logic behind their application, this document aims to provide researchers with a robust foundational knowledge of this landmark in pharmacology.

Introduction: The Enigmatic Role of Leukotrienes in Inflammation

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of a wide range of inflammatory diseases, including asthma, allergic rhinitis, and psoriasis.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability.

Early drug discovery efforts targeting the leukotriene pathway focused on developing direct inhibitors of 5-lipoxygenase. However, the discovery of MK-886, a novel indole compound, presented a paradigm shift. MK-886 was found to be a potent inhibitor of leukotriene biosynthesis in intact cells but, perplexingly, had no effect on 5-lipoxygenase activity in cell-free systems.[2] This critical observation suggested the existence of an unknown cellular component essential for 5-lipoxygenase activity that was the true target of MK-886.

The Unraveling of a Novel Mechanism: The Discovery of FLAP

The key to understanding MK-886's mechanism of action lay in its differential activity between intact cells and cell-free preparations. This led researchers to hypothesize that MK-886 targets a protein that facilitates the interaction of 5-lipoxygenase with its substrate, arachidonic acid, within the cellular environment.

The Pivotal Role of Photoaffinity Labeling

To identify the molecular target of MK-886, a technique known as photoaffinity labeling was employed. This powerful method utilizes a chemically modified version of the drug molecule (a photoaffinity probe) that, upon exposure to ultraviolet light, forms a covalent bond with its binding partner.

A radioiodinated photoaffinity analogue of an MK-886-related compound was synthesized and used to label proteins in leukocyte membrane preparations.[3] Through a series of elegant experiments involving immunoprecipitation with specific antibodies, a then-unknown 18-kDa membrane protein was identified as the specific binding target of the MK-886 class of inhibitors.[3] This protein was aptly named the 5-Lipoxygenase-Activating Protein (FLAP) .

The 5-Lipoxygenase Translocation Hypothesis

Further research revealed that upon cellular activation, 5-lipoxygenase translocates from the cytosol to the nuclear membrane.[2] It was proposed that FLAP, an integral membrane protein, acts as an anchor or transfer protein, presenting arachidonic acid to 5-lipoxygenase at the membrane. MK-886, by binding to FLAP, was shown to prevent this crucial translocation and subsequent activation of 5-lipoxygenase, thereby inhibiting leukotriene synthesis.[2]

Figure 1: Mechanism of action of MK-886 in inhibiting leukotriene synthesis.

Core Experimental Methodologies in Early MK-886 Research

The characterization of MK-886 and the elucidation of its mechanism of action relied on a series of robust and well-designed experiments. This section provides a detailed overview of the key methodologies employed.

In Vitro Assays for Leukotriene Synthesis Inhibition

The cornerstone of early MK-886 research was the development of reliable in vitro assays to quantify leukotriene production in response to various stimuli.

Human PMNs, primarily neutrophils, are a rich source of 5-lipoxygenase and were the primary cell type used in these studies.

Protocol for PMN Isolation:

-

Blood Collection: Draw venous blood from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., citrate or heparin).

-

Dextran Sedimentation: Mix the blood with an equal volume of 6% dextran in saline and allow the erythrocytes to sediment for 30-60 minutes at room temperature.

-

Leukocyte-Rich Plasma Collection: Carefully aspirate the leukocyte-rich upper layer.

-

Ficoll-Hypaque Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Hypaque density gradient.

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. This will separate the cells into distinct layers, with the PMNs and remaining red blood cells forming a pellet at the bottom.

-

Erythrocyte Lysis: Resuspend the cell pellet and lyse the contaminating red blood cells using a hypotonic lysis buffer (e.g., 0.2% NaCl) followed by restoration of isotonicity with 1.6% NaCl.

-

Washing and Resuspension: Wash the PMN pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution) and resuspend at the desired cell concentration.

-

Cell Viability and Purity Assessment: Determine cell viability using trypan blue exclusion and assess purity by microscopic examination of a stained cytospin preparation.

The calcium ionophore A23187 was a key tool to bypass receptor-mediated signaling and directly activate 5-lipoxygenase by increasing intracellular calcium levels.

Protocol for LTB4 Synthesis Assay:

-

Cell Incubation: Pre-incubate the isolated PMNs (typically 1-5 x 10^6 cells/mL) in a buffered salt solution at 37°C for 5-10 minutes.

-

Inhibitor Addition: Add MK-886 (or vehicle control) at various concentrations and incubate for a further 10-15 minutes.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, typically 1-5 µM).

-

Incubation: Incubate the cell suspension at 37°C for a defined period (e.g., 5-15 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold methanol or by centrifugation to pellet the cells.

-

Sample Preparation for Analysis: Collect the supernatant for LTB4 quantification. Acidify the supernatant to pH 3-4 and extract the lipids using a solid-phase extraction (SPE) cartridge (e.g., C18). Elute the leukotrienes with methanol or ethyl acetate.

-

LTB4 Quantification by Radioimmunoassay (RIA):

-

Reconstitute the extracted samples in RIA buffer.

-

Incubate the sample with a specific anti-LTB4 antibody and a known amount of radiolabeled LTB4 (e.g., [3H]-LTB4).

-

Separate the antibody-bound and free LTB4 (e.g., using dextran-coated charcoal).

-

Quantify the radioactivity in the antibody-bound fraction using a scintillation counter.

-

Calculate the concentration of LTB4 in the samples by comparing the results to a standard curve generated with known amounts of unlabeled LTB4.[1][4]

-

Ex Vivo and In Vivo Assessment of MK-886 Activity

To assess the efficacy of MK-886 in a more physiologically relevant setting, ex vivo and in vivo studies were conducted.

This assay measures the ability of MK-886 administered to subjects to inhibit leukotriene synthesis in their blood drawn at various time points.

Protocol for Ex Vivo Whole Blood LTB4 Synthesis:

-

Blood Collection: Draw venous blood into heparinized tubes from subjects at baseline and at various times after oral administration of MK-886 or placebo.

-

Stimulation: Aliquot the whole blood and stimulate with a calcium ionophore (e.g., A23187) at 37°C for a specified time.

-

Sample Processing: Stop the reaction and centrifuge to obtain plasma.

-

LTB4 Analysis: Extract and quantify LTB4 from the plasma using RIA or LC-MS/MS as described above.

LTE4 is the major urinary metabolite of the cysteinyl leukotrienes. Its measurement provides a non-invasive biomarker of systemic leukotriene production.

Protocol for Urinary LTE4 Measurement:

-

Urine Collection: Collect urine samples from subjects before and after treatment with MK-886.

-

Sample Preparation: Add a preservative (e.g., butylated hydroxytoluene) and an internal standard (e.g., deuterated LTE4) to the urine samples.

-

Solid-Phase Extraction (SPE): Acidify the urine and perform SPE to concentrate and purify the leukotrienes.

-

High-Performance Liquid Chromatography (HPLC) Separation: Separate the extracted leukotrienes using reverse-phase HPLC.[5]

-

Quantification: Quantify LTE4 using either a specific RIA on the collected HPLC fractions or by mass spectrometry (LC-MS/MS).[6]

Elucidating the Molecular Mechanism: 5-Lipoxygenase Translocation Studies

To provide direct evidence for MK-886's effect on 5-lipoxygenase localization, subcellular fractionation and Western blotting were employed.

Protocol for 5-Lipoxygenase Translocation Assay:

-

Cell Treatment and Stimulation: Treat isolated PMNs with MK-886 or vehicle, followed by stimulation with a calcium ionophore.

-

Cell Lysis and Fractionation:

-

Protein Quantification: Determine the protein concentration of the cytosolic and membrane fractions.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for 5-lipoxygenase.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the 5-lipoxygenase protein band using a chemiluminescent substrate.

-

Analyze the band intensities to determine the relative amount of 5-lipoxygenase in the cytosolic and membrane fractions.[9]

-

Figure 2: Key experimental workflows in the early research of MK-886.

Quantitative Data Summary

The following table summarizes key quantitative data from early studies on MK-886, demonstrating its potent inhibitory activity on leukotriene synthesis.

| Parameter | Experimental System | Value | Reference |

| IC50 for LTB4 Synthesis | Human PMNs (A23187 stimulated) | ~5 nM | [10] |

| IC50 for LTB4 Synthesis | Human Whole Blood (A23187 stimulated) | ~100 nM | [10] |

| Inhibition of Urinary LTE4 | Allergic Asthma Patients | >70% reduction | [11] |

| Inhibition of LTB4 (Ex Vivo) | Healthy Volunteers (500mg single dose) | ~60% inhibition at 2 hours | [10] |

Trustworthiness and Self-Validating Systems

-

Correlation of In Vitro and In Vivo Data: The potent inhibition of LTB4 synthesis in isolated PMNs was mirrored by the reduction of urinary LTE4 in clinical studies, providing a strong link between the cellular mechanism and the systemic effect.

-

Dose-Dependent Effects: The observed inhibitory effects of MK-886 were consistently dose-dependent in both in vitro and in vivo settings, strengthening the cause-and-effect relationship.

-

Specificity Controls: The lack of direct inhibition of 5-lipoxygenase in cell-free assays was a critical negative control that spurred the search for FLAP. Furthermore, studies on other eicosanoid pathways, such as cyclooxygenase, were initially used to demonstrate the specificity of MK-886 for the 5-lipoxygenase pathway, although later studies revealed some off-target effects at higher concentrations.[12]

-

Confirmation by Multiple Techniques: The mechanism of 5-lipoxygenase translocation was confirmed by both biochemical fractionation and microscopic visualization, providing converging lines of evidence.

It is important to note that while MK-886 was a groundbreaking research tool, subsequent studies have revealed that it can have off-target effects, including inhibition of cyclooxygenase-1 and DNA polymerase activity at higher concentrations.[12][13] This underscores the importance of careful dose-response studies and the use of multiple, mechanistically distinct inhibitors to validate the role of a specific pathway in a biological process.

Conclusion: A Legacy of Innovation

The early research on MK-886 represents a landmark in pharmacology and drug discovery. The journey from the perplexing observation of its cell-based activity to the identification of FLAP as its molecular target is a testament to rigorous scientific inquiry. The experimental methodologies developed and refined during this period not only solidified the understanding of the 5-lipoxygenase pathway but also provided a blueprint for the development of a new class of anti-inflammatory drugs. This in-depth guide has aimed to provide a detailed technical overview of this pivotal research, offering valuable insights for a new generation of scientists working to unravel the complexities of inflammatory diseases.

References

-

Nuclear localization of 5-lipoxygenase as a determinant of leukotriene B4 synthetic capacity. Proceedings of the National Academy of Sciences.[Link]

-

Radioimmunoassay for leukotriene B4. Proceedings of the National Academy of Sciences.[Link]

-

Radioimmunoassay for leukotriene B4. PubMed.[Link]

-

A radioimmunoassay for leukotriene B4. PubMed.[Link]

-

BIO-Fully Automated Sample Treatment high-performance liquid chromatography and radioimmunoassay for leukotriene E4 in human urine from asthmatics. PubMed.[Link]

-

5-Lipoxygenase-activating protein is the target of a novel hybrid of two classes of leukotriene biosynthesis inhibitors. ResearchGate.[Link]

-

Preparation of Biologically Active Subcellular Fractions Using the Balch Homogenizer. Journal of Visualized Experiments.[Link]

-

5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. The Journal of Biological Chemistry.[Link]

-

Cell fractionation for Western Blot - protocol. ResearchGate.[Link]

-

Leukotriene b4 production by peripheral blood neutrophils in rheumatoid arthritis. PubMed.[Link]

-

Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells. International Journal of Molecular Sciences.[Link]

-

Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.[Link]

-

MK-886. Wikipedia.[Link]

-

Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis. PubMed.[Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.[Link]

-

Assay of leukotriene B4 production in stimulated whole blood. R Discovery.[Link]

-

MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. PubMed.[Link]

-

The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity. PubMed.[Link]

-

Clinical and biochemical effects of an oral leukotriene biosynthesis inhibitor (MK886) in psoriasis. PubMed.[Link]

-

MK886, a potent and specific leukotrine biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. ResearchGate.[Link]

-

Characterization of a 5-lipoxygenase-activating protein binding assay: Correlation of affinity for 5-lipoxygenase-activating protein with leukotriene synthesis inhibition. ResearchGate.[Link]

-

MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. PubMed.[Link]

-

Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. PubMed.[Link]

-

Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. PubMed.[Link]

Sources

- 1. Radioimmunoassay for leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIO-Fully Automated Sample Treatment high-performance liquid chromatography and radioimmunoassay for leukotriene E4 in human urine from asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MK-886 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The leukotriene biosynthesis inhibitor MK886 impedes DNA polymerase activity - PMC [pmc.ncbi.nlm.nih.gov]

MK-886 as a Modulator of the 5-Lipoxygenase Pathway: A Technical Guide to Its Role in the Arachidonic Acid Cascade

Executive Summary: The arachidonic acid cascade is a pivotal inflammatory pathway, with the 5-lipoxygenase (5-LO) branch responsible for producing potent lipid mediators known as leukotrienes. These molecules are deeply implicated in the pathophysiology of numerous inflammatory diseases, including asthma and allergic rhinitis.[1] A key regulatory nexus in this pathway is the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein essential for leukotriene synthesis.[2][3] MK-886 is a potent, orally active, and cell-permeable small molecule that specifically inhibits FLAP.[4] By binding to FLAP, MK-886 prevents the necessary interaction between 5-lipoxygenase and its substrate, arachidonic acid, thereby potently suppressing the biosynthesis of all leukotrienes.[5] This technical guide offers an in-depth exploration of the mechanism of MK-886, its application as a critical research tool for dissecting the 5-LO pathway, and the established experimental protocols for its use.

Section 1: The Arachidonic Acid Cascade and the 5-Lipoxygenase Axis

The cellular response to inflammatory stimuli often involves the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (cPLA2α).[6] Once released, AA serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.[7]

The 5-lipoxygenase (5-LO) pathway is of particular importance in immune and inflammatory cells like neutrophils, mast cells, and eosinophils.[8] It catalyzes the conversion of AA into a cascade of inflammatory mediators called leukotrienes. This process, however, is not initiated by 5-LO alone. It requires the crucial involvement of the 5-lipoxygenase-activating protein, or FLAP.[7][9]

Upon cellular activation, 5-LO translocates from the cytosol to the nuclear membrane, where FLAP is located.[7][10] FLAP is believed to function as a "scaffolding" or transfer protein, binding the liberated arachidonic acid and presenting it to 5-LO for catalysis.[8][9] This initial enzymatic step converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly transformed into the unstable epoxide, leukotriene A4 (LTA4).[8] LTA4 is the common precursor for two distinct classes of leukotrienes:

-

Leukotriene B4 (LTB4): Formed by the action of LTA4 hydrolase, LTB4 is a powerful chemoattractant for neutrophils and other immune cells.[8]

-

Cysteinyl Leukotrienes (CysLTs): Formed by the conjugation of LTA4 with glutathione by LTC4 synthase, this class includes LTC4, LTD4, and LTE4.[11] They are known for their potent effects on smooth muscle contraction (bronchoconstriction) and increasing vascular permeability.[7]

Given its upstream and essential role, FLAP represents a prime target for therapeutic intervention to broadly inhibit the production of all leukotrienes.[12][13]

Figure 1: Overview of the Arachidonic Acid Cascade.

Section 2: Molecular Profile and Mechanism of Action of MK-886

MK-886, formerly known as L-663,536, is an indole-based compound that was instrumental in the discovery and characterization of FLAP.[14] Researchers observed that while MK-886 potently inhibited leukotriene biosynthesis in intact cells, it had no direct inhibitory effect on the 5-LO enzyme in cell-free systems.[5][14] This paradox led to the identification of a specific, high-affinity membrane binding protein for MK-886, which was subsequently named 5-lipoxygenase-activating protein (FLAP).[1][14]

Mechanism of Action: The primary mechanism of MK-886 is the direct, high-affinity binding to FLAP.[15] This interaction prevents FLAP from facilitating the transfer of arachidonic acid to 5-lipoxygenase.[1] By occupying the substrate-binding site on FLAP, MK-886 effectively uncouples 5-LO from its substrate, thereby halting the entire downstream synthesis of LTA4 and, consequently, both LTB4 and the cysteinyl leukotrienes.[5] Studies have shown that MK-886 can both prevent the translocation of 5-LO to the membrane upon cell stimulation and reverse this association if it has already occurred.[5]

Figure 3: Workflow for In Vitro LTB4 Inhibition Assay.

Section 5: Therapeutic Context and Future Directions

The clear role of leukotrienes in inflammatory diseases made FLAP an attractive therapeutic target. [12]MK-886 and other FLAP inhibitors showed efficacy in early clinical trials for conditions like asthma. [1][19]However, despite this initial promise, no FLAP inhibitor has yet reached the market for clinical use. [20] The reasons for this are not fully published but may involve pharmacokinetic challenges, off-target effects, or a therapeutic window that was not superior to existing treatments like leukotriene receptor antagonists. [1]Nevertheless, the link between the FLAP gene (ALOX5AP) and risk for cardiovascular events like myocardial infarction and stroke has renewed interest in this target. [1][20] MK-886 remains a gold-standard research tool. Its high potency and specificity (at appropriate concentrations) allow scientists to definitively probe the involvement of the 5-LO pathway in diverse fields, from inflammation and immunology to cancer and neuroscience. [21][22][23]The insights gained from using MK-886 continue to inform the development of new generations of FLAP inhibitors with potentially improved therapeutic profiles. [20]

References

-

5-lipoxygenase-activating protein. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Murphy, R. C. (2013). Biosynthesis and metabolism of leukotrienes. Bioscience Reports, 33(4), e00055. Available from: [Link]

-

Leukotriene. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Haeggström, J. Z., & Funk, C. D. (2011). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Lipid Research, 52(2), 153-167. Available from: [Link]

-

O'Byrne, P. M. (1999). Leukotrienes - biosynthesis and mechanisms of action. Australian Prescriber, 22(3), 62-64. Available from: [Link]

-

What are FLAP inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 9, 2024, from [Link]

-

FLAP (5-Lipoxygenase-activating protein) Inhibitors. (n.d.). CD Biosynsis. Retrieved January 9, 2024, from [Link]

-

Evans, J. F., Ferguson, A. D., & Hutchinson, J. H. (2009). What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases. Trends in Pharmacological Sciences, 30(10), 503-508. Available from: [Link]

-

Gerstmeier, J., & Werz, O. (2017). Recent advances for FLAP inhibitors. Pharmaceutical Patent Analyst, 6(3), 111-120. Available from: [Link]

-

Sampson, A. P. (2009). FLAP inhibitors for the treatment of inflammatory diseases. Current Opinion in Investigational Drugs, 10(11), 1163-1172. Available from: [Link]

-

Fig. 1. Leukotriene synthesis pathway indicating the enzymes that are involved in each step of synthesis. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Jan, C. R., et al. (2001). MK-886, a Leukotriene Biosynthesis Inhibitor, as an Activator of Ca2+ Mobilization in Madin-Darby Canine Kidney (MDCK) Cells. Pharmacology, 63(1), 28-35. Available from: [Link]

-

Borgeat, P., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 111-116. Available from: [Link]

-

Peters-Golden, M., & Brock, T. G. (2003). 5-lipoxygenase and FLAP. Prostaglandins, Leukotrienes and Essential Fatty Acids, 69(2-3), 99-109. Available from: [Link]

-

Byrum, R. S., et al. (1997). Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses. The Journal of Experimental Medicine, 185(6), 1065-1075. Available from: [Link]

-

Role of the 5-Lipoxygenase–activating Protein (FLAP) in Murine Acute Inflammatory Responses. (n.d.). AMiner. Retrieved January 9, 2024, from [Link]

-

Maier, T. J., et al. (2009). MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. European Journal of Pharmacology, 608(1-3), 48-54. Available from: [Link]

-

Uz, T., et al. (2008). Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice. Neuroscience Letters, 435(2), 159-163. Available from: [Link]

-

Rådmark, O., et al. (2020). Modifications in FLAP's second cytosolic loop influence 5-LOX interaction, inhibitor binding, and leukotriene formation. The FEBS Journal, 287(11), 2179-2192. Available from: [Link]

-

5-lipoxygenase-activating protein – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2024, from [Link]

-

Kehrer, J. P., et al. (1999). The 5-lipoxygenase-activating Protein (FLAP) Inhibitor, MK886, Induces Apoptosis Independently of FLAP. Biochemical Journal, 340(2), 539-545. Available from: [Link]

-

Campbell, W. B., et al. (1998). Effects of the 5-lipoxygenase activating protein inhibitor MK886 on voltage-gated and Ca2+-activated K+ currents in rat arterial myocytes. British Journal of Pharmacology, 123(4), 643-653. Available from: [Link]

-

MK 886 sodium salt. (n.d.). BioGems. Retrieved January 9, 2024, from [Link]

-

Ménard, L., et al. (1990). Inhibitory effects of MK-886 on arachidonic acid metabolism in human phagocytes. British Journal of Pharmacology, 100(1), 111-116. Available from: [Link]

-

Eoff, R. L., et al. (2013). Leukotriene Biosynthesis Inhibitor MK886 Impedes DNA Polymerase Activity. Biochemistry, 52(4), 696-706. Available from: [Link]

-

The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP. (1999). Biochemical Journal, 340(2), 539-545. Available from: [Link]

-

Stanke-Labesque, F., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(3), 519-526. Available from: [Link]

-

Friedman, B. S., et al. (1993). Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses. American Review of Respiratory Disease, 147(1), 839-844. Available from: [Link]

-

Young, R. N. (1991). Development of novel leukotriene--based anti-asthma drugs: MK-886 and MK-571. Agents and Actions Supplements, 34, 147-157. Available from: [Link]

-

Charleson, S., et al. (1992). A binding assay for 5-lipoxygenase-activating protein. Molecular Pharmacology, 41(5), 873-879. Available from: [Link]

-

Dixon, R. A., et al. (1990). Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis. Nature, 343(6255), 282-284. Available from: [Link]

-

Rouzer, C. A., et al. (1990). MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes. Journal of Biological Chemistry, 265(3), 1436-1442. Available from: [Link]

-

Stanke-Labesque, F., et al. (2003). Inhibition of leukotriene synthesis with MK-886 prevents a rise in blood pressure and reduces noradrenaline-evoked contraction in L-NAME-treated rats. British Journal of Pharmacology, 140(3), 519-526. Available from: [Link]

-

Khan, M. A., et al. (1993). MK 886, an antagonist of leukotriene generation, inhibits DNA synthesis in a subset of acute myeloid leukaemia cells. Leukemia Research, 17(9), 759-762. Available from: [Link]

Sources

- 1. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MK886, a potent and specific leukotriene biosynthesis inhibitor blocks and reverses the membrane association of 5-lipoxygenase in ionophore-challenged leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Leukotriene - Wikipedia [en.wikipedia.org]

- 9. 5-lipoxygenase-activating protein - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. biosciencepharma.com [biosciencepharma.com]

- 12. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Requirement of a 5-lipoxygenase-activating protein for leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. The 5-lipoxygenase-activating protein (FLAP) inhibitor, MK886, induces apoptosis independently of FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oral leukotriene inhibitor (MK-886) blocks allergen-induced airway responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biosynsis.com [biosynsis.com]

- 22. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MK 886, an antagonist of leukotriene generation, inhibits DNA synthesis in a subset of acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconvoluting the Cellular Interactome of MK-886: A Technical Guide to Target Identification and Validation

Abstract

MK-886, initially developed as a potent and specific inhibitor of the 5-lipoxygenase-activating protein (FLAP), has emerged as a valuable chemical probe with a complex polypharmacology.[1][2] While its interaction with FLAP is well-documented and foundational to its role in blocking leukotriene biosynthesis, a growing body of evidence reveals that MK-886 engages with a diverse array of cellular targets, often in a FLAP-independent manner.[3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at systematically investigating the cellular targets of MK-886. We will move beyond a simple cataloging of known interactors to detail the strategic and methodological rationale behind modern target deconvolution workflows. This document is structured to provide not only the "how" but, more critically, the "why," empowering researchers to design and execute robust, self-validating experiments to explore the full mechanistic landscape of this and other small molecules.

Introduction: The Evolving Story of MK-886

MK-886 (also known as L-663,536) is a synthetic indole compound that potently inhibits the biosynthesis of leukotrienes, lipid mediators deeply implicated in inflammatory diseases such as asthma and atherosclerosis.[5][6] Its primary mechanism of action was elucidated through pioneering studies that identified its direct binding target: the 18-kDa integral membrane protein known as 5-lipoxygenase-activating protein, or FLAP.[7][8] MK-886 functions by binding to FLAP, which in turn prevents the translocation and activation of the 5-lipoxygenase (5-LOX) enzyme, a critical step in the conversion of arachidonic acid to pro-inflammatory leukotrienes.[2]

However, the scientific narrative of MK-886 has expanded significantly. Numerous studies have reported biological effects that are independent of FLAP inhibition, hinting at a broader range of cellular interactions. This "off-target" profile is not merely a collection of experimental artifacts but represents a crucial aspect of the compound's bioactivity, with implications for its therapeutic potential and toxicity. Understanding this polypharmacology is essential for accurately interpreting experimental data and for the rational design of future therapeutics.

Known On-Target and Off-Target Interactions

A successful investigation into the cellular targets of MK-886 must be grounded in an understanding of its currently known interactome. This knowledge provides a critical foundation for designing appropriate control experiments and for contextualizing novel findings.

| Target Protein/Pathway | Primary Consequence of Interaction | Key Experimental Evidence |

| 5-Lipoxygenase-Activating Protein (FLAP) | Inhibition of leukotriene biosynthesis | Photoaffinity labeling, affinity purification, functional assays demonstrating blockage of 5-LOX translocation.[2][7][8] |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Non-competitive antagonism, inhibition of fatty acid-activated gene transcription. | Reporter gene assays, ligand-receptor interaction assays, analysis of downstream gene expression (e.g., keratin-1).[3] |

| Mitochondria | Sensitization of the permeability transition pore (PTP) at low concentrations; depolarization and respiratory inhibition at higher concentrations. | Mitochondrial swelling assays, measurement of mitochondrial membrane potential, oxygen consumption rate analysis. |

| Cyclooxygenase-1 (COX-1) | Direct inhibition of enzyme activity, suppression of prostaglandin and thromboxane formation. | In vitro enzyme activity assays, measurement of COX-1-derived products in platelets.[9] |

| DNA Polymerases | Mixed inhibition of Y-family and B-family DNA polymerases, with increased potency against DNA polymerase iota (hpol ι). | In vitro DNA polymerase activity assays, Michaelis-Menten kinetics, DNA binding assays.[10] |

| Apoptosis Induction | Pro-apoptotic effects in various cancer cell lines, often independent of FLAP expression. | Annexin V/PI staining, caspase activation assays, studies in FLAP-deficient cell lines.[4] |

Strategic Framework for Target Deconvolution